molecular formula C10H12N2O2S B14496270 N-(Phenylcarbamothioyl)-L-alanine CAS No. 65428-88-8

N-(Phenylcarbamothioyl)-L-alanine

Cat. No.: B14496270
CAS No.: 65428-88-8
M. Wt: 224.28 g/mol
InChI Key: NMMPDIONFGOBEY-ZETCQYMHSA-N
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Description

N-(Phenylcarbamothioyl)-L-alanine is an organic compound that belongs to the class of thiourea derivatives It is characterized by the presence of a phenyl group attached to a carbamothioyl moiety, which is further linked to the amino acid L-alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenylcarbamothioyl)-L-alanine typically involves the reaction of L-alanine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds through the nucleophilic attack of the amino group of L-alanine on the isothiocyanate group, leading to the formation of the desired thiourea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Phenylcarbamothioyl)-L-alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

N-(Phenylcarbamothioyl)-L-alanine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Phenylcarbamothioyl)-L-alanine involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(Phenylcarbamothioyl)-benzamide
  • N-(Phenylcarbamothioyl)-4-bromobenzamide
  • N-(Phenylcarbamothioyl)-4-fluorobenzamide

Uniqueness

N-(Phenylcarbamothioyl)-L-alanine is unique due to the presence of the L-alanine moiety, which imparts specific stereochemical properties and potential biological activities. This distinguishes it from other similar thiourea derivatives that may lack the amino acid component.

Properties

CAS No.

65428-88-8

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

(2S)-2-(phenylcarbamothioylamino)propanoic acid

InChI

InChI=1S/C10H12N2O2S/c1-7(9(13)14)11-10(15)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14)(H2,11,12,15)/t7-/m0/s1

InChI Key

NMMPDIONFGOBEY-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=S)NC1=CC=CC=C1

Canonical SMILES

CC(C(=O)O)NC(=S)NC1=CC=CC=C1

Origin of Product

United States

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